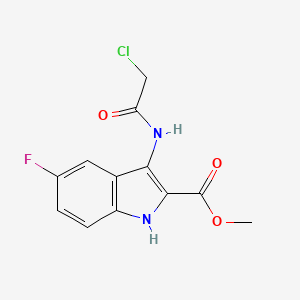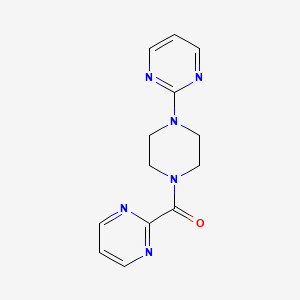
Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of the piperazine moiety in such compounds is known to confer various pharmacological properties, including antimicrobial and antiprotozoal activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the Biginelli reaction, which is a multicomponent reaction that can yield dihydropyrimidinone derivatives containing piperazine or morpholine moieties . Another method includes the use of citrazinic acid as a starting material to synthesize a series of pyrimidinones and oxazinones fused with thiophene rings, which exhibit antimicrobial properties . Additionally, the synthesis of pyrimidine derivatives with antiprotozoal activity has been reported using 7-chloroquinolin-4-yl as a starting material .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed through various spectroscopic techniques such as single crystal X-ray crystallography, which was used to determine the three-dimensional structure of an enaminone containing a morpholine moiety . Similarly, the structure of novel pyrimidine derivatives can be assigned based on elemental analysis, IR, (1)H NMR, and mass spectroscopy .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of enaminones with urea and substituted benzaldehydes in the presence of glacial acetic acid can yield dihydropyrimidinone derivatives . The cyclization of cyano esters in the presence of sodium methoxide can lead to the formation of aminoesters, which can be further transformed into aminoamide derivatives or methyloxazinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of a piperazine moiety can enhance the solubility and bioavailability of these compounds. The antimicrobial and antiprotozoal activities of these derivatives are significant, with some compounds showing good antibacterial and antifungal activities comparable to reference drugs . Moreover, the anti-histaminic activity of novel pyrimidines has been demonstrated, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor that includes Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone in its structure. The study provided comprehensive insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile in rats, dogs, and humans, highlighting its rapid absorption and primary elimination through metabolism and renal clearance. The major metabolic pathways identified were hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation, involving cytochrome P450 isoforms CYP2D6 and CYP3A4 Sharma et al., 2012.
Antimicrobial Activity
Yurttaş et al. (2016) synthesized a series of dithiocarbamate derivatives bearing Pyrimidin-2-yl piperazin-1-carbodithioate moieties to evaluate their antimicrobial activity. The study found that some derivatives exhibited high antimicrobial activity against a range of microorganisms, indicating the potential of these compounds in developing new antimicrobial agents Yurttaş et al., 2016.
Anticancer Activity
Kamal et al. (2012) explored the anticancer activity of anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates in cervical cancer cells, revealing their ability to induce cell cycle arrest and activate p53, a key tumor suppressor protein. This study underscores the therapeutic potential of Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone derivatives in treating cancers with p53 involvement Kamal et al., 2012.
Anticonvulsant Agent Development
Severina et al. (2021) developed and validated an HPLC method for determining related substances in Epimidin, an anticonvulsant drug candidate that contains Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. The study highlights the importance of quality control in the development of new anticonvulsant medications Severina et al., 2021.
Propriétés
IUPAC Name |
pyrimidin-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-12(11-14-3-1-4-15-11)18-7-9-19(10-8-18)13-16-5-2-6-17-13/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKROWICWXGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

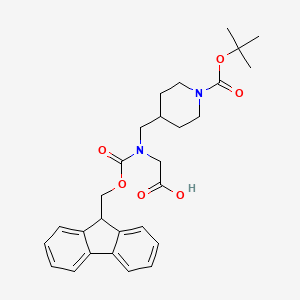
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)
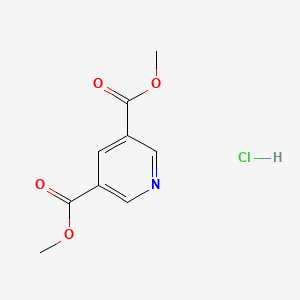
![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)
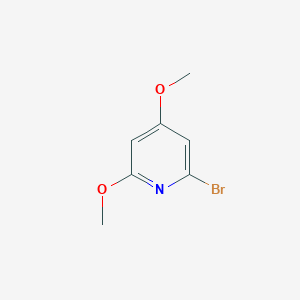
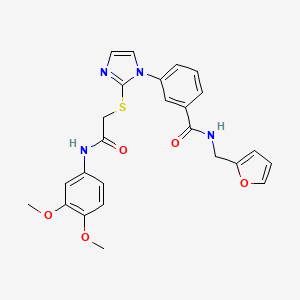

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)
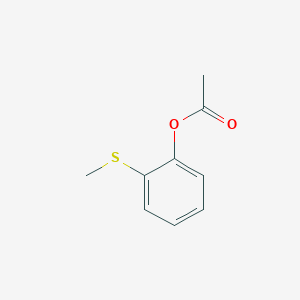
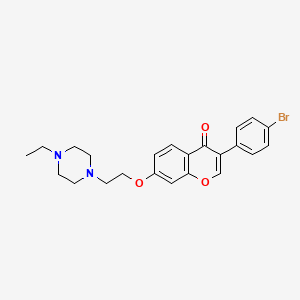

![1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone](/img/structure/B3010530.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)
